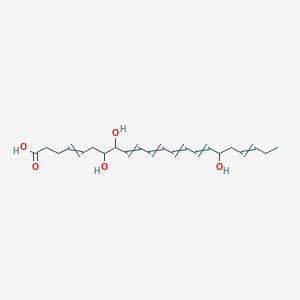

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

Vue d'ensemble

Description

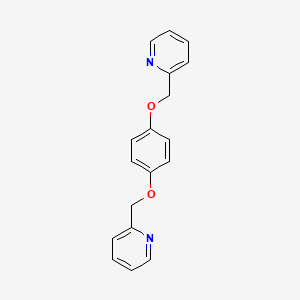

7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid belongs to the class of organic compounds known as very long-chain fatty acids . These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .

Molecular Structure Analysis

The molecular structure of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is complex. It is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A .Applications De Recherche Scientifique

Anti-Inflammatory and Proresolving Actions : This compound is identified as a potent anti-inflammatory and proresolving mediator derived from docosahexaenoic acid (DHA), with applications in controlling acute inflammation and promoting resolution. It is part of a novel pathway in macrophages, suggesting its involvement in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

Role in Resolution of Inflammation : Studies demonstrate the significance of resolvin D4 (RvD4) and its metabolites in regulating biological actions during resolution of inflammation. This includes its potential in organ protection and enhancing neutrophil and monocyte phagocytic function (Winkler et al., 2018).

Therapeutic Potential in Drug Development : Research indicates that derivatives of docosapentaenoic acid (DPAn-6) analogous to DHA-derived resolvins could be potential drug candidates. Their pharmacokinetic profiles and routes of metabolic inactivation are crucial for designing more effective analogs (Dangi et al., 2010).

Protection Against Lung Injury : Studies show protective effects of certain derivatives for injured mucosa, contributing to the restoration of epithelial barrier and function. This highlights potential applications in addressing conditions like acute lung injury (Colby et al., 2016).

Effects on Pulmonary Fibrosis : Protectin DX, a derivative, shows potential therapeutic effects in ameliorating pulmonary fibrosis and lung dysfunction. This implies its applicability in treating fibrotic lung diseases (Li et al., 2017).

Role in Brain Health : Alox15 enzyme, involved in the metabolism of DHA to resolvin D1, is associated with spatial working memory and has implications for neuropsychiatric disorders and aging (Shalini et al., 2017).

Inflammatory Activity of Furan Fatty Acids : Certain furan fatty acids from marine sources, structurally related to the compound , demonstrate significant inflammatory activity, suggesting their potential role in natural defense mechanisms (Ciminiello et al., 1991).

Inhibition of Blood Platelet Aggregation : Protectin DX, an isomer of the compound, has been found to inhibit human blood platelet aggregation at sub-micromolar concentrations, highlighting its potential in cardiovascular health (Chen et al., 2009).

Identification of Novel Isomers and Their Biological Activities : Research has identified novel isomers of lipoxins and their derivatives, demonstrating diverse biological activities including inflammatory and anti-inflammatory actions (Nicolaou et al., 1989).

Inhibition of Human 5-Lipoxygenase : Certain dihydroxydocosahexaenoic acids, including derivatives of the compound, exhibit inhibition of human 5-lipoxygenase, suggesting potential anti-inflammatory and anticancer activities (Butovich et al., 2006).

Propriétés

IUPAC Name |

7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694000 | |

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

CAS RN |

872993-05-0 | |

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![Acetyl[18]annulene](/img/structure/B579811.png)

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)